![molecular formula C36H48Br3O6P B12619866 Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane CAS No. 918323-18-9](/img/structure/B12619866.png)
Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane is a complex organophosphorus compound characterized by its unique structure, which includes bromine and isopropyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane typically involves the reaction of 2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl derivatives with phosphorus trichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve multiple steps, including halogenation, etherification, and phosphination.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
Scientific Research Applications
Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane involves its interaction with molecular targets such as metal ions and enzymes. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. The pathways involved include coordination to metal centers and subsequent activation of substrates for various chemical transformations.
Comparison with Similar Compounds
- Tris{4-(5-bromothiophen-2-yl)phenyl}amine
- Tris{4-(5-bromothiophen-2-yl)phenyl}phosphane
Comparison: Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane is unique due to the presence of isopropyl groups, which can influence its steric and electronic properties. This makes it distinct from other similar compounds, which may lack these substituents and therefore exhibit different reactivity and applications.
Properties
CAS No. |
918323-18-9 |
|---|---|
Molecular Formula |
C36H48Br3O6P |
Molecular Weight |
847.4 g/mol |
IUPAC Name |
tris[2-bromo-4,5-di(propan-2-yloxy)phenyl]phosphane |
InChI |
InChI=1S/C36H48Br3O6P/c1-19(2)40-28-13-25(37)34(16-31(28)43-22(7)8)46(35-17-32(44-23(9)10)29(14-26(35)38)41-20(3)4)36-18-33(45-24(11)12)30(15-27(36)39)42-21(5)6/h13-24H,1-12H3 |
InChI Key |
CKDODXNRFAOOOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1OC(C)C)Br)P(C2=C(C=C(C(=C2)OC(C)C)OC(C)C)Br)C3=C(C=C(C(=C3)OC(C)C)OC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


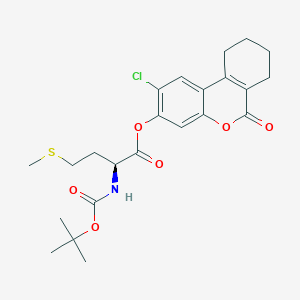
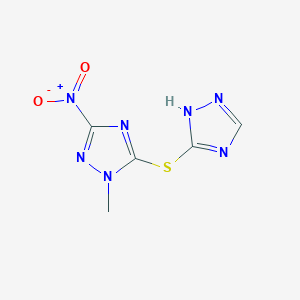
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-](/img/structure/B12619797.png)
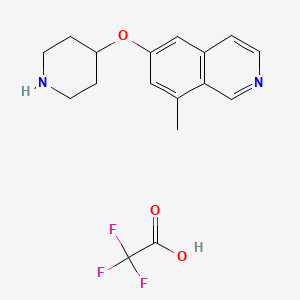
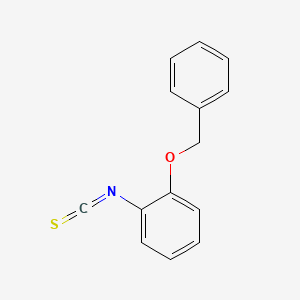
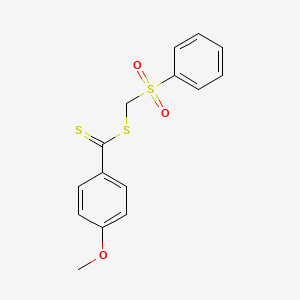

![N-[(2S)-1-(2,4-dichloroanilino)-3-methyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12619820.png)
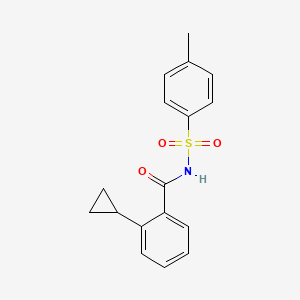
![1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12619831.png)
![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12619837.png)

![2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12619855.png)
![1-[2-(Benzenesulfinyl)ethenyl]-4-(trifluoromethyl)benzene](/img/structure/B12619863.png)
